1-bromo-4-[(difluoromethoxy)methyl]benzene

Catalog No.
S6456713
CAS No.
1069051-44-0
M.F
C8H7BrF2O
M. Wt
237.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-4-[(difluoromethoxy)methyl]benzene

CAS Number

1069051-44-0

Product Name

1-bromo-4-[(difluoromethoxy)methyl]benzene

IUPAC Name

1-bromo-4-(difluoromethoxymethyl)benzene

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

InChI

InChI=1S/C8H7BrF2O/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4,8H,5H2

InChI Key

NPBFURSZGXXMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(F)F)Br

1-Bromo-4-[(difluoromethoxy)methyl]benzene is an aromatic compound characterized by a bromine atom and a difluoromethoxy group attached to a benzene ring. Its molecular formula is C7H5BrF2OC_7H_5BrF_2O, and it has a molecular weight of approximately 221.02 g/mol. The compound features a distinctive structure that includes both halogen and ether functionalities, making it of interest in various chemical applications.

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives. This reaction is commonly facilitated by strong nucleophiles such as amines or thiols .
  • Electrophilic Aromatic Substitution: The difluoromethoxy group can direct electrophiles to the ortho or para positions on the benzene ring, allowing for further functionalization of the aromatic system .
  • Reduction Reactions: The difluoromethoxy group can be reduced under specific conditions, leading to the formation of corresponding alcohols or ethers .

Research on the biological activity of 1-bromo-4-[(difluoromethoxy)methyl]benzene is limited, but compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of brominated aromatic compounds have been studied for their potential anti-inflammatory and antimicrobial activities. Further studies are needed to elucidate specific biological effects associated with this compound.

Several methods can be employed for the synthesis of 1-bromo-4-[(difluoromethoxy)methyl]benzene:

  • Bromination of 4-(difluoromethoxy)methylbenzene: This method involves the bromination of the corresponding methyl compound using bromine or N-bromosuccinimide (NBS) in an inert solvent.
  • Nucleophilic Substitution: Starting from 4-(difluoromethoxy)methylphenol, bromination can be achieved through nucleophilic substitution reactions .
  • Fluorination followed by Bromination: This approach involves fluorinating a suitable precursor before introducing the bromine atom, allowing for greater control over the substitution pattern on the benzene ring.

The unique structure of 1-bromo-4-[(difluoromethoxy)methyl]benzene allows it to find applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Material Science: The compound can be used in developing new materials with specific electronic or optical properties due to its aromatic nature and halogen substituents.
  • Agricultural Chemicals: Similar compounds have been utilized as pesticides or herbicides, indicating potential uses in agrochemicals.

1-Bromo-4-[(difluoromethoxy)methyl]benzene shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-4-methylbenzeneC7H7BrC_7H_7BrContains only one methyl group without fluorine.
1-Chloro-4-(difluoromethoxy)methylbenzeneC7H5ClF2OC_7H_5ClF_2OChlorine instead of bromine; similar reactivity.
1-Bromo-2-fluoro-4-methylbenzeneC7H6BrFC_7H_6BrFContains a fluorine atom at a different position.
1-Bromo-3-(difluoromethoxy)benzeneC7H5BrF2OC_7H_5BrF_2ODifluoromethoxy group at a different position.

Uniqueness

The uniqueness of 1-bromo-4-[(difluoromethoxy)methyl]benzene lies in its combination of bromine and difluoromethoxy functionalities on the same benzene ring, which may impart distinct chemical reactivity and biological properties compared to its analogs. The presence of both halogen and ether groups enhances its potential applications in pharmaceuticals and materials science.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

235.96483 g/mol

Monoisotopic Mass

235.96483 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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